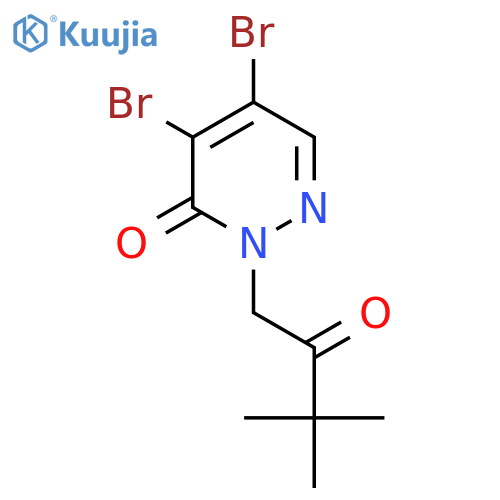Cas no 303987-65-7 (4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone)

303987-65-7 structure
商品名:4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone 化学的及び物理的性質
名前と識別子
-
- cid_1474911
- CHEMBL1377682
- Bionet1_003408
- HMS578G10
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
- 303987-65-7
- AKOS005078534
- 4,5-dibromo-2-(2-keto-3,3-dimethyl-butyl)pyridazin-3-one
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3-pyridazinone
- 4,5-bis(bromanyl)-2-(3,3-dimethyl-2-oxidanylidene-butyl)pyridazin-3-one
- BDBM68131
- MLS000721045
- 11N-359S
- SMR000335236
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one
- 4,5-DIBROMO-2-(3,3-DIMETHYL-2-OXO-BUTYL)-2H-PYRIDAZIN-3-ONE
- HMS2697N20
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
-
- インチ: 1S/C10H12Br2N2O2/c1-10(2,3)7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3
- InChIKey: DMLROGGDQNEWBV-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=NN(C1=O)CC(C(C)(C)C)=O)Br
計算された属性
- せいみつぶんしりょう: 351.92450g/mol
- どういたいしつりょう: 349.92655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.7Ų
4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663752-1mg |
4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one |
303987-65-7 | 98% | 1mg |
¥535.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663752-2mg |
4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one |
303987-65-7 | 98% | 2mg |
¥619.00 | 2024-08-02 |
4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
303987-65-7 (4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
